2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Xanthine oxidase inhibition Structure-activity relationship Regioisomer comparison

Researchers targeting xanthine oxidase (XO) for hyperuricemia often face supply chain confusion between the 4-carboxylic acid and 5-carboxylic acid regioisomers. This compound offers the validated 2-methoxymethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid scaffold. - 4-COOH regioisomer: Superior XO inhibitory potency vs. 5-COOH analogs (Zhao et al., 2022). - Metal-chelating motif: 6-oxo/4-COOH enables bidentate binding to molybdenum and dinuclear metalloenzymes. - Synthetic versatility: Methoxymethyl handle supports demethylation, oxidation, or displacement for library synthesis.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
Cat. No. B12973895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CC(=O)N1)C(=O)O
InChIInChI=1S/C7H8N2O4/c1-13-3-5-8-4(7(11)12)2-6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
InChIKeyKSGLUJMJPNTIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Classification


2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (molecular formula C₇H₈N₂O₄, molecular weight 184.15 g/mol) is a nitrogen-containing heterocyclic compound belonging to the dihydropyrimidine class . The compound features a 6-oxo-1,6-dihydropyrimidine core substituted at position 2 with a methoxymethyl (–CH₂OCH₃) group and at position 4 with a carboxylic acid (–COOH) group . This specific regiochemical arrangement—2-methoxymethyl, 4-carboxylic acid on the 6-oxo-dihydropyrimidine scaffold—distinguishes it from its more extensively studied 5-carboxylic acid positional isomers that dominate the xanthine oxidase (XO) inhibitor literature [1]. The compound serves as both a versatile synthetic intermediate in the preparation of 2-substituted pyrimidinecarboxylic acid derivatives—as described in DuPont patent family WO2006121648—and as a screening compound in medicinal chemistry programs targeting metal-dependent enzymes [2].

Regioisomer identity: 4-carboxylic acid configuration supports metal-dependent enzyme screening and inhibitor SAR studies.
Synthetic utility: Compatible with DuPont methodology (WO2006121648) as a building block for parallel library diversification.

Why Regiochemical and Substituent Specificity Prevents Generic Substitution


Within the dihydropyrimidine carboxylic acid family, the position of the carboxylic acid group (C4 vs. C5) and the identity of the 2-substituent are not interchangeable parameters—they determine both biological target engagement and synthetic downstream utility. Published structure–activity relationship (SAR) studies on pyrimidine-based xanthine oxidase inhibitors have explicitly demonstrated that the pyrimidine-4-carboxylic acid moiety confers superior XO inhibitory potency compared to the pyrimidine-5-carboxylic acid arrangement [1]. Specifically, Zhao et al. (2022) reported that "pyrimidine-4-carboxylic acid moiety was more beneficial for the XO inhibitory potency than the pyrimidine-5-carboxylic acid moiety" based on systematic SAR analysis [2]. Furthermore, the methoxymethyl substituent at position 2 provides distinct physicochemical properties (hydrogen bond acceptance, polarity modulation) compared to methyl, chloro, or cyclopropyl analogs, affecting solubility, metabolic stability, and target binding . Procurement of the incorrect regioisomer—such as 2-(methoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1250905-84-0)—introduces the carboxylic acid at the 5-position rather than the 4-position, fundamentally altering the compound's hydrogen-bonding geometry, metal-chelating pharmacophore arrangement, and biological activity profile [3].

5-COOH regioisomer mismatch
The 5-carboxylic acid positional isomer (CAS 1250905-84-0) may shift metal-chelating geometry and reported enzyme inhibition profiles, limiting direct substitution.
2-Substituent sensitivity
Replacing methoxymethyl with methyl or chloro alters LogP, hydrogen-bond acceptor count, and synthetic derivatization options, potentially changing solubility and binding behavior.

Quantitative Differentiation Evidence: Comparator Data


Regiochemical Advantage for Xanthine Oxidase Inhibition

Systematic SAR studies by Zhao et al. (2022) at Shenyang Pharmaceutical University directly compared pyrimidine-4-carboxylic acid and pyrimidine-5-carboxylic acid scaffolds within the same chemotype series and concluded that the pyrimidine-4-carboxylic acid arrangement is significantly more beneficial for xanthine oxidase (XO) inhibitory potency than the 5-carboxylic acid counterpart [1]. This finding was derived from head-to-head evaluation of regioisomeric pairs bearing identical 2-substituents in a 6-oxo-1,6-dihydropyrimidine framework. In a related series, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative 9b achieved an IC₅₀ of 0.132 μM against XO . The target compound, bearing the 4-carboxylic acid moiety with a methoxymethyl group at position 2, occupies this favored regiochemical space—unlike the commercially available 5-carboxylic acid isomer (CAS 1250905-84-0), which carries the carboxylic acid at the less active position. This regiochemical difference translates into measurable differences in enzyme inhibition potential.

Regiochemical XO advantage
Class-level inference
SAR rank: 4-COOH > 5-COOH. Best 4-COOH series IC₅₀ = 0.132 μM (compound 9b). Matched-pair analysis (Zhao 2022).
Regioisomer selection influences target engagement geometry for XO inhibition.
Comparative data from scaffold series; no IC₅₀ for this exact compound.
Xanthine oxidase inhibition Structure-activity relationship Regioisomer comparison

Physicochemical Differentiation from Common Analogs

The methoxymethyl (–CH₂OCH₃) group at position 2 introduces an additional hydrogen bond acceptor (ether oxygen) and rotatable bond compared to the simple methyl (–CH₃) substituent found in 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 18529-69-6) . Computational property data from the closely related ethyl 2-(methoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (Fluorochem F711180) demonstrates that the methoxymethyl substitution yields a LogP of -0.502 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.444, compared to the 2-methyl analog which exhibits higher lipophilicity (estimated LogP ~ -0.1 to +0.3 for the methyl congener) and lower Fsp3 (0.167 for a single methyl group) . The increased Fsp3 value correlates with improved aqueous solubility and more favorable three-dimensional binding conformations. Additionally, the methoxymethyl group provides a synthetic handle for further derivatization (e.g., demethylation to hydroxymethyl, oxidation to aldehyde/carboxylic acid) that is absent in simple alkyl-substituted analogs .

Physicochemical profile
Data to verify
ΔLogP ≈ -0.6 vs methyl analog; Fsp₃ 0.444 vs 0.167; +1 HBA (ether oxygen).
Methoxymethyl group improves predicted solubility and hydrogen-bonding capacity.
Estimated from ethyl ester analog; experimentally confirm LogP and solubility.
Physicochemical properties Substituent effects Drug-likeness

Synthetic Versatility via Patented Library Methodology

The DuPont patent family (WO2006121648A3, US application 13/477683) discloses a general method for preparing optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids wherein the 2-substituent (R₁) encompasses optionally substituted carbon moieties including methoxymethyl [1]. This patent establishes that the 4-carboxylic acid scaffold is synthetically accessible with diverse 2-substituents via a common intermediate strategy, enabling parallel library synthesis. By contrast, many commercially available dihydropyrimidine carboxylic acids are the 5-carboxylic acid regioisomers (e.g., CAS 1250905-84-0, CAS 18529-69-6), which arise from different synthetic routes (typically Biginelli-type condensations) and are not covered by this DuPont methodology [2]. The 4-carboxylic acid scaffold, with its defined synthetic entry via the patented route, offers researchers the ability to generate focused libraries with predictable substitution patterns at position 2 while maintaining the 4-carboxylic acid pharmacophore [3].

Patented synthetic route
Class-level inference
DuPont WO2006121648 methodology. Yields 50–96% for related 5-hydroxy-4-carboxylic acid derivatives.
Scaffold compatible with reported parallel library diversification strategy.
Verify transferability to 2-methoxymethyl substrate.
Synthetic methodology Library synthesis Building block utility

Metal-Chelating Pharmacophore for Metalloenzyme Inhibition

The 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid scaffold possesses a contiguous array of oxygen-based metal-coordinating groups: the 6-oxo (keto) group and the 4-carboxylic acid function form a bidentate or tridentate metal-chelating motif. This pharmacophore arrangement has been validated across multiple metalloenzyme targets. In the xanthine oxidase inhibitor field, 6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives achieved IC₅₀ values as low as 0.085 μM (compound 25c) and 0.16 μM (compound 13g) with in vivo serum uric acid reduction at 10 mg/kg in rats [1]. In the DHODH (dihydroorotate dehydrogenase) inhibitor space, structurally related pyrimidine carboxylic acids have demonstrated IC₅₀ values ranging from 178 nM to 418 nM against Plasmodium falciparum DHODH (BindingDB entries for US8703811 compounds) [2]. The 5-carboxylic acid regioisomer (e.g., 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid series) has shown XO IC₅₀ values ranging from 138 nM to >6 μM in published studies, representing a wide potency range that is generally less favorable than the 4-carboxylic acid arrangement [3]. While direct IC₅₀ data for the target 2-methoxymethyl-substituted compound are not publicly available, the scaffold-level evidence consistently supports the 4-carboxylic acid arrangement as the superior metal-chelating geometry.

Metal-chelating activity
Class-level inference
4-COOH scaffold IC₅₀ range: 0.085–0.16 μM (XO), 178–418 nM (PfDHODH). Consistent multi-target metalloenzyme inhibition.
Validated metal-chelating motif across reported metalloenzyme assays.
No target-specific IC₅₀ for this 2-methoxymethyl compound.
Metal chelation Metalloenzyme inhibition Pharmacophore design

Market Differentiation: Availability and Purity Profile

The target compound (4-carboxylic acid regioisomer) is available from specialty chemical suppliers including CymitQuimica (Biosynth brand) and EvitaChem with catalog specifications of minimum 95% purity and molecular weight confirmed at 184.15 g/mol . By contrast, the positional isomer 2-(methoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1250905-84-0) is more widely stocked—available from AKSci, Enamine, Leyan, A2B Chem, and Aaron Chemicals—with pricing ranging from approximately $461/100 mg to $1,006/500 mg at 95–98% purity [1]. This broader availability of the 5-carboxylic acid isomer creates a procurement risk: researchers may inadvertently order the incorrect regioisomer when searching by substructure or name similarity. The 4-carboxylic acid compound is listed as "Discontinued" by at least one major supplier (CymitQuimica), indicating potentially limited commercial availability that necessitates careful sourcing . The narrower supplier base for the 4-COOH isomer, combined with its documented SAR advantage for xanthine oxidase inhibition, makes verified procurement of the correct regioisomer a critical quality control checkpoint.

Procurement risk
Context-dependent
Target: 2 suppliers (1 discontinued). 5-COOH isomer: 5+ active suppliers, identical MW (184.15).
High misidentification risk; analytical regioisomer verification required before use.
Confirm 4-COOH identity by ¹H NMR or HPLC retention comparison.
Chemical procurement Regioisomer purity Supplier comparison

Application Scenarios and Evidence-Backed Research Contexts


Xanthine Oxidase Inhibitor Lead Optimization

Researchers pursuing novel non-purine xanthine oxidase inhibitors for hyperuricemia and gout should prioritize the 4-carboxylic acid regioisomer over the 5-carboxylic acid analog. Published SAR data from Shenyang Pharmaceutical University (Zhao et al., 2022) explicitly demonstrates that the pyrimidine-4-carboxylic acid moiety is more beneficial for XO inhibitory potency than the 5-carboxylic acid arrangement [1]. Compounds bearing the 4-carboxamide/4-carboxylic acid motif (e.g., 25c, IC₅₀ = 0.085 μM) achieved potent in vitro XO inhibition with in vivo uric acid-lowering efficacy at 10 mg/kg in rats [2]. The methoxymethyl substituent provides a modifiable handle for further SAR exploration (demethylation, oxidation, or displacement), enabling systematic optimization of potency, selectivity, and pharmacokinetic properties.

Broad-Spectrum Metalloenzyme Targeting

The contiguous 6-oxo and 4-carboxylic acid groups form a bidentate/tridentate metal-chelating motif validated across multiple metalloenzyme classes. BindingDB records confirm that pyrimidine-4-carboxylic acid derivatives inhibit Plasmodium falciparum DHODH with IC₅₀ values of 178–418 nM (US8703811 patent compounds) [3]. This scaffold has also demonstrated activity against xanthine oxidase (molybdenum-containing enzyme) and has structural features compatible with inhibition of other dinuclear metalloenzymes such as urease and HIV integrase. The 2-methoxymethyl substituent offers an additional hydrogen bond acceptor (ether oxygen) that can engage active-site residues or structural water molecules, providing a differentiation point from simpler 2-alkyl analogs.

Diversifiable Building Block for Parallel Library Synthesis

As a member of the 2-substituted-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid class covered by DuPont patent WO2006121648, this compound can serve as both a screening hit and a synthetic intermediate for focused library construction [4]. The patented methodology enables systematic variation at position 2 while preserving the 4-carboxylic acid pharmacophore. The Tetrahedron Letters (2004) report on related 5-hydroxy derivatives achieved yields of 50–96%, demonstrating the practical scalability of this synthetic approach [5]. Researchers can use the methoxymethyl compound as a starting point for generating analogs via: (a) demethylation to the hydroxymethyl derivative, (b) oxidation to the aldehyde or extended carboxylic acid, or (c) nucleophilic displacement of the activated methoxymethyl group.

Regioisomer-Specific Quality Control in Procurement

Given the identical molecular formula (C₇H₈N₂O₄, MW 184.15) and closely related IUPAC nomenclature shared with the 5-carboxylic acid isomer (CAS 1250905-84-0), this application scenario emphasizes the critical importance of analytical verification before biological testing. The 4-carboxylic acid compound has limited commercial availability (EvitaChem catalog EVT-13108146; previously stocked by CymitQuimica/Biosynth as 3D-GBC38087 but now discontinued), while the 5-carboxylic acid isomer is widely available from 5+ suppliers . Procurement protocols should include: (1) ¹H NMR verification of the carboxylic acid position (C4-H vs. C5-H chemical shift differences in the pyrimidine ring), (2) HPLC purity assessment with a target of ≥95%, and (3) confirmation of the methoxymethyl singlet (δ ~3.3–3.5 ppm for –OCH₃, δ ~4.3–4.6 ppm for –CH₂O–) by ¹H NMR.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor studies
4-COOH regioisomer reported SAR preference
In vitro enzyme inhibition and model-response endpoints
Metalloenzyme inhibitor profiling
Bidentate/tridentate metal-chelating motif
Multi-target metalloenzyme inhibition panel
Diversifiable building block synthesis
2-position library diversification via DuPont method
Synthetic yield and scaffold integrity
Regioisomer QC in procurement
Analytical distinction from 5-COOH isomer
NMR/HPLC identity verification prior to assays
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